molecular formula C9H15NaO6S B1518360 Isopropyl b-D-thioglucuronide sodium salt CAS No. 208589-93-9

Isopropyl b-D-thioglucuronide sodium salt

Cat. No. B1518360
CAS RN: 208589-93-9
M. Wt: 274.27 g/mol
InChI Key: KBUAMHFDNNUCET-LTTPZWNQSA-M
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Description

Isopropyl b-D-thioglucuronide sodium salt is a chemical compound with the molecular formula C9H15O6SNa and a molecular weight of 274.27 . It is used as a substrate that enhances the sensitivity of β-D-glucuronidase assays .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H15O6SNa . This indicates that the compound contains nine carbon atoms, fifteen hydrogen atoms, six oxygen atoms, one sulfur atom, and one sodium atom.


Physical And Chemical Properties Analysis

This compound is described as an off-white to brownish microcrystalline powder . It has a molecular weight of 274.27 g/mol .

Scientific Research Applications

Interaction with Proteins A study explored the binding interaction between Isoprocarb (a pesticide) and its degradation product, sodium 2-isopropylphenate, with bovine serum albumin (BSA) via spectrofluorimetry. It was observed that both compounds quenched the intrinsic fluorescence of BSA through a static mechanism, indicating changes in the molecular structure of BSA upon interaction. This study suggests potential toxicity implications of these compounds, with the degradation product being significantly more toxic (Ni, Liu, & Kokot, 2008).

Effects on Polymer Behavior Another research investigated the influence of various sodium salts on the lower critical solution temperature (LCST) of poly(N-isopropylacrylamide), PNIPAM, highlighting how different anions affect the phase transition and molecular interactions of the polymer. This demonstrates the utility of studying sodium salts' effects on polymer properties for applications in materials science and engineering (Zhang et al., 2007).

Chemical Synthesis and Reactions Research on sodium triacetoxyborohydride presented it as a versatile reducing agent for the reductive amination of aldehydes and ketones, showcasing a broad scope of applications in organic synthesis. This work provides insights into how sodium-based reagents can facilitate various chemical transformations, potentially offering a context for the use of related sodium salts in synthetic chemistry (Abdel-Magid et al., 1996).

Environmental and Material Science Applications A study on sodium isopropyl xanthate degradation by advanced oxidation processes demonstrated efficient destruction of this compound, which is used in copper mineral flotation. This research highlights the potential environmental impact and treatment strategies for chemicals used in mining and related industries (Cifuentes Molina et al., 2013).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isopropyl b-D-thioglucuronide sodium salt plays a significant role in biochemical reactions, particularly in the induction of β-D-glucuronidase . This enzyme is crucial in the hydrolysis of glucuronides, a step necessary for the metabolism of certain compounds. The interaction between this compound and β-D-glucuronidase enhances the sensitivity of assays used to detect this enzyme .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its influence on β-D-glucuronidase activity. By enhancing the sensitivity of β-D-glucuronidase assays, it aids in the detection and study of this enzyme’s role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the induction of β-D-glucuronidase . This induction likely involves binding interactions with the enzyme, potentially influencing its conformation and thereby its activity.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of β-D-glucuronidase . This enzyme is involved in the metabolism of glucuronides.

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUAMHFDNNUCET-LTTPZWNQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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